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Compound of Interest

Compound Name: 2,3-Diethylphenol

CAS No.: 66142-71-0

Cat. No.: B15196043

Get Quote

Introduction: This document provides a comprehensive technical overview of the expected

spectroscopic data for 2,3-Diethylphenol (CAS No: 66142-71-0). As experimental spectra for

this specific isomer are not readily available in public databases, this guide presents predicted

data based on established principles of spectroscopy and analysis of analogous compounds.

The information is intended for researchers, scientists, and professionals in drug development

engaged in the synthesis, identification, and characterization of substituted phenolic

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,3-Diethylphenol.

Table 1: Predicted ¹H NMR Data
The proton NMR spectrum is predicted based on the asymmetrical substitution of the benzene

ring, which renders the three aromatic protons and the protons of the two ethyl groups

chemically distinct.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15196043#bc-rfq
https://www.benchchem.com/product/b15196043/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-data-of-2-3-diethylphenol
https://www.benchchem.com/product/b15196043/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-data-of-2-3-diethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15196043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.05 - 6.80
Doublet of

Doublets (dd)
1H Ar-H (C6)

Ortho to one

ethyl group and

meta to the

hydroxyl and

second ethyl

group.

~6.80 - 6.65 Triplet (t) 1H Ar-H (C5)

Ortho to the

hydroxyl group

and coupled to

two adjacent

aromatic protons.

~6.75 - 6.60
Doublet of

Doublets (dd)
1H Ar-H (C4)

Ortho to the

hydroxyl group

and meta to two

ethyl groups.

~4.5 - 5.5
Broad Singlet (br

s)
1H OH

Phenolic proton;

chemical shift is

concentration

and solvent

dependent.

~2.65 Quartet (q) 2H
Ar-CH₂-CH₃ (C2-

Ethyl)

Methylene

protons adjacent

to the aromatic

ring, split by the

methyl group.

~2.55 Quartet (q) 2H Ar-CH₂-CH₃ (C3-

Ethyl)

Methylene

protons adjacent

to the aromatic

ring, split by the

methyl group;

slightly different
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chemical

environment than

the other ethyl.

~1.25 Triplet (t) 3H
Ar-CH₂-CH₃ (C2-

Ethyl)

Methyl protons

split by the

adjacent

methylene group.

~1.15 Triplet (t) 3H
Ar-CH₂-CH₃ (C3-

Ethyl)

Methyl protons

split by the

adjacent

methylene group;

slightly different

chemical

environment.

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Data
Due to the lack of symmetry, all ten carbon atoms in 2,3-Diethylphenol are expected to be

unique and produce distinct signals in the ¹³C NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15196043/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-data-of-2-3-diethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15196043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~152 C-OH (C1)

Aromatic carbon attached to

the hydroxyl group,

significantly deshielded.

~138 C-CH₂CH₃ (C3)
Aromatic carbon with an ethyl

substituent.

~130 C-CH₂CH₃ (C2)
Aromatic carbon with an ethyl

substituent.

~128 Ar-CH (C6) Aromatic methine carbon.

~122 Ar-CH (C4) Aromatic methine carbon.

~118 Ar-CH (C5)

Aromatic methine carbon,

influenced by the ortho

hydroxyl group.

~25 Ar-CH₂-CH₃ (C2-Ethyl)
Methylene carbon of the ethyl

group at C2.

~23 Ar-CH₂-CH₃ (C3-Ethyl)
Methylene carbon of the ethyl

group at C3.

~15 Ar-CH₂-CH₃ (C2-Ethyl)
Methyl carbon of the ethyl

group at C2.

~14 Ar-CH₂-CH₃ (C3-Ethyl)
Methyl carbon of the ethyl

group at C3.

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Absorption Data
The IR spectrum of a phenol is characterized by a prominent broad O-H stretch and

absorptions related to the aromatic ring and alkyl substituents.[1][2]
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

3550 - 3200 (broad, strong) O-H Stretch Phenolic Hydroxyl (H-bonded)

3100 - 3000 (medium) C-H Stretch Aromatic

2975 - 2850 (medium-strong) C-H Stretch Aliphatic (Ethyl groups)

1600 & 1470 (strong) C=C Stretch Aromatic Ring

~1220 (strong) C-O Stretch Phenolic

850 - 750 (strong) C-H Bend (out-of-plane) Aromatic (trisubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum is predicted for electron ionization (EI), which typically causes

fragmentation. The molecular weight of 2,3-Diethylphenol is 150.22 g/mol .

Predicted m/z Ion Rationale

150 [M]⁺ Molecular ion peak.

135 [M-CH₃]⁺
Loss of a methyl radical from

one of the ethyl groups.

121 [M-C₂H₅]⁺

Loss of an ethyl radical via

benzylic cleavage; expected to

be a major fragment.

91 [C₇H₇]⁺
Tropylium ion, a common

fragment in alkylbenzenes.

77 [C₆H₅]⁺ Phenyl cation.

Experimental Protocols
The following sections describe standard methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like 2,3-
Diethylphenol is as follows:

Sample Preparation: Accurately weigh 5-20 mg of the 2,3-Diethylphenol sample for ¹H NMR

(or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3][4]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube,

ensuring the liquid column height is between 4.0 and 5.0 cm.[3]

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the

residual solvent peak.[5]

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR

spectrometer.

Acquisition: The instrument's magnetic field is locked onto the deuterium signal of the solvent

and shimmed to optimize homogeneity.[3] For ¹H NMR, a quick scan is often sufficient. For

¹³C NMR, a greater number of scans (e.g., 64 or more) is required to achieve an adequate

signal-to-noise ratio.[6]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the

spectrum, which is then phased and baseline corrected. Peak integration is performed for

the ¹H spectrum.

Infrared (IR) Spectroscopy
For a liquid sample, the IR spectrum can be obtained using the neat liquid film or Attenuated

Total Reflectance (ATR) methods.[7][8]

Liquid Film Method:

Place a single drop of neat 2,3-Diethylphenol onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[9]
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Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform

film without air bubbles.[10]

Mount the sandwiched plates in the spectrometer's sample holder.

ATR Method:

Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or

germanium).

Ensure good contact between the sample and the crystal. This method requires minimal

sample preparation and is often preferred for its simplicity.[8]

Data Acquisition:

First, record a background spectrum of the empty instrument (or clean ATR crystal).

Place the sample in the instrument and acquire the sample spectrum over a typical range

of 4000-400 cm⁻¹.

The instrument software automatically subtracts the background to produce the final

transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile

organic molecules.[11][12]

Sample Introduction: The sample is introduced into the ion source, typically after separation

by Gas Chromatography (GC-MS). For direct insertion, a small amount of the sample is

placed on a probe and vaporized by heating within the vacuum of the mass spectrometer.

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-

energy electrons (typically 70 eV). This collision ejects an electron from the molecule,

creating a positively charged radical molecular ion ([M]⁺).[13]

Fragmentation: The high energy of the EI process causes the molecular ion to fragment into

smaller, characteristic charged ions and neutral radicals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.shimadzu.eu/service-support/technical-support/ftir/analysis_targets/liquid.html
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15196043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots relative ion abundance versus m/z.

Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a chemical compound like 2,3-Diethylphenol.
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General Workflow for Spectroscopic Analysis

1. Sample Handling

2. Data Acquisition

3. Data Processing & Analysis

4. Structural Elucidation

Chemical Sample
(e.g., 2,3-Diethylphenol)

Sample Preparation
(Dissolving, Diluting, etc.)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Integration)

Process IR Data
(Background Subtraction)

Process MS Data
(Identify M⁺, Fragments)

Combine & Interpret Data

Propose/Confirm Structure

Final Report & Data Archiving

Click to download full resolution via product page

General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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